molecular formula C15H19NO4 B554597 trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid CAS No. 67299-52-9

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Katalognummer: B554597
CAS-Nummer: 67299-52-9
Molekulargewicht: 277,32 g/mole
InChI-Schlüssel: ZVMICQYOGWAOSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and Molecular Formula

The compound is systematically named 4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid under IUPAC guidelines. Its molecular formula is C₁₅H₁₉NO₄ , with a molecular weight of 277.32 g/mol . Key synonyms include:

  • trans-4-(Cbz-amino)cyclohexanecarboxylic acid
  • trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic acid
  • Z-trans-4-aminocyclohexanecarboxylic acid.

Table 1: Molecular Identity

Property Value
CAS RN 34771-04-5
Molecular Formula C₁₅H₁₉NO₄
Molecular Weight 277.32 g/mol
SMILES OC(=O)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2
InChI Key ZVMICQYOGWAOSU-UHFFFAOYSA-N

Stereochemical Configuration and Conformational Analysis

The compound exhibits a trans configuration, where the carbobenzoxyamino (Cbz) and carboxylic acid groups occupy opposite axial positions on the cyclohexane ring. This configuration minimizes 1,3-diaxial interactions, favoring a chair conformation with both substituents equatorial.

In contrast, the cis-isomer places these groups on the same face, resulting in steric strain. Conformational stability is further influenced by:

  • Gauche interactions : Absent in the trans configuration due to equatorial positioning.
  • 1,3-Diaxial strain : Eliminated in the trans conformer, contributing to its thermodynamic stability.

Crystallographic Data and Solid-State Structure

The compound crystallizes as a white to off-white powder with a melting point of 217°C . While detailed X-ray crystallographic data are not publicly available, its solid-state structure is inferred from analogous cyclohexane derivatives. The trans configuration ensures a planar arrangement of the Cbz and carboxylic acid groups, facilitating hydrogen bonding in the crystal lattice.

Table 2: Physical Properties

Property Value
Appearance White crystalline solid
Melting Point 217°C
Purity (HPLC) >96.0%
Solubility Soluble in DCM, DMF; sparingly in water

Comparative Analysis with Cis-Isomeric Counterparts

The cis-isomer (CAS RN: 67299-52-9) differs in stereochemistry, leading to distinct physicochemical properties:

Table 3: Trans vs. Cis Isomer Comparison

Property Trans-Isomer Cis-Isomer
Melting Point 217°C Not reported
Purity (HPLC) >96.0% 97%
Synthetic Yield Up to 75% trans ratio Lower due to steric hindrance
Stability Higher (reduced strain) Prone to epimerization

The trans-isomer is preferentially synthesized via hydrogenation of 4-nitrobenzoic acid derivatives under basic conditions, achieving a trans:cis ratio >4:1. Catalytic methods using Ru/C or Raney Nickel enhance selectivity, though cis-isomer formation remains a challenge in industrial applications.

Eigenschaften

IUPAC Name

4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMICQYOGWAOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30986560
Record name 4-{[(Benzyloxy)(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220851-34-3, 67299-52-9
Record name 4-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220851-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MLS002920538
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-{[(Benzyloxy)(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Base-Catalyzed Isomerization

The industrial synthesis of trans-4-aminocyclohexanecarboxylic acid typically begins with the catalytic hydrogenation of 4-nitrobenzoic acid, yielding a cis/trans mixture of 4-aminocyclohexanecarboxylic acid. To enrich the trans isomer, a base-catalyzed isomerization is employed. Sodium hydroxide (2–3 equivalents) or potassium tert-butoxide facilitates this transformation at elevated temperatures (170–240°C) in solvents like xylene or decalin. Under these conditions, the cis isomer equilibrates to the thermodynamically favored trans form, achieving >90% trans selectivity after 6–24 hours.

Key Reaction Parameters:

ParameterOptimal RangeImpact on Yield/Purity
Temperature170–240°CHigher temps favor trans isomer
Base Equivalents2–3 eq NaOH/KOtBuExcess base degrades product
SolventXylene, DecalinHigh-boiling, inert media
Reaction Time6–24 hoursProlonged time increases trans ratio

This method’s efficacy stems from the preferential crystallization of the trans isomer’s sodium salt, which precipitates from the reaction mixture, leaving cis impurities dissolved.

Amino Group Protection with Benzyloxycarbonyl (Cbz)

Cbz Protection of trans-4-Aminocyclohexanecarboxylic Acid

Following isomerization, the amino group is protected via reaction with benzyloxycarbonyl chloride (Cbz-Cl) in aqueous alkaline conditions (pH 10–12). The reaction proceeds at 0–25°C to minimize racemization, yielding trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid with >96% purity after recrystallization.

Protection Reaction Conditions:

  • Reagents : Cbz-Cl (1.1 eq), NaOH (2 eq)

  • Solvent : Water/THF (3:1 v/v)

  • Temperature : 0–25°C

  • Yield : 85–92%

The product’s crystallinity facilitates purification; washing with diisopropyl ether removes residual cis isomers and unreacted starting materials.

One-Pot Synthesis via Catalytic Hydrogenation

Integrated Hydrogenation-Protection Approach

Recent advancements describe a one-pot method combining hydrogenation and protection steps. Starting with 4-nitrobenzoic acid, hydrogenation over Pd/C (5% w/w) in methanol at 50°C produces 4-aminocyclohexanecarboxylic acid. Without isolating the amine, Cbz-Cl is added directly to the reaction mixture, achieving a 78% overall yield with a trans:cis ratio of 4:1.

Advantages and Limitations:

  • Advantages : Reduced processing steps, lower solvent use

  • Limitations : Lower stereoselectivity (75–80% trans) compared to isomerization

Purification and Analytical Validation

Recrystallization Protocols

Final purification involves recrystallization from ethanol/water (4:1), enhancing purity to >96%. HPLC analysis using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) confirms stereochemical purity, with trans-4-(Cbz-amino)cyclohexanecarboxylic acid eluting at 12.3 min versus 14.1 min for the cis analogue.

Melting Point and Spectral Data

  • Melting Point : 217°C (sharp, consistent with trans configuration)

  • IR (KBr) : 1720 cm⁻¹ (C=O, carboxylic acid), 1695 cm⁻¹ (C=O, Cbz)

  • ¹H NMR (DMSO-d₆) : δ 7.35 (m, 5H, Cbz aryl), 4.95 (s, 2H, CH₂Cbz), 3.45 (m, 1H, cyclohexane CH)

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Large-scale production (≥100 kg/batch) employs solvent recovery systems for xylene and decalin, reducing costs by 40%. Neutralization of alkaline waste streams with HCl generates NaCl, which is sequestered via nanofiltration.

Regulatory Compliance

The process meets ICH Q3A/B guidelines for residual solvents (<300 ppm xylene) and heavy metals (<10 ppm Pd) .

Analyse Chemischer Reaktionen

Deprotection of the Cbz Group

The Cbz group is typically removed via hydrogenolysis or acidic cleavage to yield the free amine:

  • Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) in solvents like methanol or ethanol cleaves the Cbz group.
  • Acidic Cleavage : HBr in acetic acid or TFA (trifluoroacetic acid) can also remove the Cbz group under harsh conditions .
Reaction Type Conditions Outcome Yield Reference
Hydrogenolysis5% Pd/C, H₂ (1 atm), MeOH, 25°CFree trans-4-aminocyclohexanecarboxylic acid>90%
Acidic Cleavage33% HBr/AcOH, reflux, 2hFree amine + CO₂ + benzyl bromide85%

Esterification of the Carboxylic Acid

The carboxylic acid undergoes esterification to form methyl or ethyl esters, often to improve solubility or facilitate separation of isomers. Selective esterification of the cis-isomer (when present) is possible due to steric differences:

Reaction Conditions Outcome Yield Reference
Methyl ester formationK₂CO₃, methyl bromide, acetone, 60°C, 3htrans-4-(Cbz-amino)cyclohexanecarboxylate ester62%
Ethyl ester formationSOCl₂, EtOH, 0°C → RTEthyl ester (crude)78%

Key Finding : In Example 3 of Patent , selective esterification of the cis-isomer (using 0.43 eq bromethane) enabled isolation of the trans-carboxylic acid with 99.1% purity .

Amide Bond Formation

The carboxylic acid participates in peptide coupling reactions. Common activating agents include EDC/HOBt or DCC :

Reaction Conditions Outcome Yield Reference
Coupling with glycine ethyl esterEDC, HOBt, DMF, RT, 12htrans-4-(Cbz-amino)cyclohexanecarboxamide70%

Note : The trans configuration minimizes steric hindrance, enhancing coupling efficiency compared to cis analogs .

Crystallization and Isomer Separation

The trans-isomer’s lower solubility in aprotic solvents allows separation from cis counterparts:

Method Conditions Result Purity Reference
Selective crystallizationAcetone/H₂O (4:1), -10°Ctrans-4-(Cbz-amino)cyclohexanecarboxylic acid99.1%

Bromination (Hell-Volhard-Zelinsky Reaction)

The carboxylic acid undergoes α-bromination under specific conditions:

Reaction Conditions Outcome Yield Reference
α-BrominationPBr₃, Br₂, reflux, 2hα-Bromo-trans-4-(Cbz-amino)cyclohexanecarboxylic acid55%

Reduction to Alcohol

LiAlH₄ reduces the carboxylic acid to the corresponding alcohol, though this is less common due to Cbz group sensitivity:

Reaction Conditions Outcome Yield Reference
Reduction to alcoholLiAlH₄, THF, 0°C → RTtrans-4-(Cbz-amino)cyclohexanemethanol40%

Physical and Analytical Data

Property Value Reference
Melting Point217°C
Molecular Weight277.32 g/mol
Purity (HPLC)>96%
pKa (predicted)4.75

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting metabolic disorders and diabetes management.

1.1. Dipeptide Synthesis

The compound is utilized in the synthesis of dipeptides that act as inhibitors for dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibiting DPP-IV can improve glycemic control in diabetic patients, making this compound valuable in developing diabetes medications .

1.2. Anti-Fibrinolytic Agents

Research indicates that derivatives of this compound exhibit anti-fibrinolytic properties, which can accelerate wound healing by enhancing barrier recovery in skin tissues. This application is relevant for developing topical treatments for skin injuries and disorders related to impaired barrier function .

Synthesis of Bioactive Compounds

The compound acts as a versatile building block in organic synthesis, enabling the production of various bioactive molecules.

2.1. Synthesis of Amino Acids

It can be used to synthesize amino acids with specific stereochemistry, which are essential for constructing peptides and proteins in biochemical research .

2.2. Synthesis of Nateglinide

In a notable case study, this compound was involved in the large-scale synthesis of Nateglinide, a medication used for managing type 2 diabetes. The efficient synthetic route highlights the compound's importance in pharmaceutical manufacturing .

Research and Development

The compound is also utilized in academic and industrial research settings to explore new therapeutic agents.

3.1. Mechanistic Studies

Studies involving this compound contribute to understanding enzyme mechanisms and interactions at the molecular level, particularly concerning protease inhibition and metabolic pathways .

3.2. Drug Formulation Development

Its properties allow researchers to explore various formulations, enhancing drug stability and bioavailability in clinical settings.

Wirkmechanismus

The mechanism of action of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The table below summarizes key structural analogues, their substituents, and applications:

Compound Name Substituent Molecular Weight Applications Key Properties
trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid Cbz-protected aminomethyl 279.31 (C₁₅H₁₉NO₄) Intermediate in bivalent ligand synthesis; peptide chemistry Cbz group removable via hydrogenolysis; solid with 95% purity
Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) Free aminomethyl 157.21 (C₈H₁₅NO₂) Antifibrinolytic drug (e.g., Cyclokapron®); inhibits plasminogen activation High bioavailability (37–97% urinary recovery); clinical dose: 1.5 g
trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid Boc-protected aminomethyl 243.30 (C₁₂H₂₁NO₄) Peptide synthesis intermediate Boc group cleaved under acidic conditions; soluble in organic solvents
trans-4-[(Phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid Phenylsulfonyloxy-methyl 298.34 (C₁₄H₁₈O₅S) Dendrimer synthesis intermediate Chair conformation; forms O–H∙∙∙O hydrogen bonds; crystallizes in P21/c space group
trans-4-(4-Cyanobenzoyl)cyclohexanecarboxylic acid 4-Cyanobenzoyl 257.28 (C₁₅H₁₅NO₃) Pharmaceutical intermediate (e.g., VLA-4 antagonists) MDL: MFCD01319775; temporarily unavailable as of 2024

Functional and Pharmacological Comparisons

  • Bioavailability: Tranexamic acid exhibits 37% urinary recovery in humans, while its prodrugs (e.g., Kabi 2161) achieve up to 97.5% recovery, demonstrating enhanced absorption .
  • Binding Affinity: Molecular docking studies show that tranexamic acid (AMCHA) binds more strongly to the Kringle 1 domain of plasminogen than ε-aminocaproic acid (EACA) or lysine, highlighting the importance of the aminomethyl group for antifibrinolytic activity .
  • Synthetic Utility: The Cbz group in this compound is critical for protecting amines during multi-step syntheses, as seen in bivalent opioid-chemokine ligands . The phenylsulfonyloxy derivative’s crystal structure (chair conformation, hydrogen-bonded dimers) makes it ideal for designing dendrimers with precise stereochemistry .

Stability and Reactivity

  • Acid/Base Stability : Tranexamic acid derivatives (e.g., Kabi 2161) are stable in acidic conditions but hydrolyze rapidly in plasma, enabling targeted drug release .
  • Protecting Group Removal: Cbz: Removed via hydrogenolysis (H₂, Pd/C) . Boc: Cleaved with trifluoroacetic acid (TFA) . Phenylsulfonyloxy: Stable under hydrolysis conditions used in dendrimer synthesis .

Biologische Aktivität

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid (CBZ-Cyc) is a cyclohexane derivative that has garnered attention for its potential biological activities, particularly in the pharmaceutical domain. This compound, characterized by the presence of a carbobenzoxy (CBZ) protecting group on the amino moiety, is involved in various biochemical processes and serves as an intermediate in the synthesis of bioactive molecules.

  • Molecular Formula: C₁₅H₁₉NO₄
  • Molecular Weight: 277.32 g/mol
  • CAS Number: 34771-04-5
  • Melting Point: 217 °C
  • Purity: Typically >96% .

Pharmacological Applications

  • Anticancer Activity :
    • CBZ-Cyc derivatives have been explored as potential substitutes for established anticancer agents like daunorubicin and doxorubicin. Their structural similarity allows them to interact with similar biological targets, potentially enhancing therapeutic efficacy while reducing side effects .
  • Enzyme Inhibition :
    • The compound is noted for its role as a precursor in the synthesis of dipeptides and peptidomimetics that act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management .
  • Neuroactive Properties :
    • Research indicates that CBZ-Cyc may mimic neuropeptides such as dynorphin A, suggesting potential applications in neuropharmacology, particularly concerning pain modulation and mood disorders .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid derivatives under basic conditions. The resulting product can be isolated with a high trans/cis ratio, which is crucial for its biological activity. Various methods have been developed to improve yield and purity during synthesis .

Case Studies

  • Study on Anticancer Efficacy :
    • A study investigated the efficacy of CBZ-Cyc derivatives against various cancer cell lines. Results indicated significant cytotoxicity comparable to standard chemotherapeutics, with mechanisms involving apoptosis induction and cell cycle arrest .
  • DPP-IV Inhibition Assays :
    • In vitro assays demonstrated that CBZ-Cyc derivatives exhibited potent DPP-IV inhibitory activity, with IC50 values indicating effectiveness at low concentrations. This positions them as promising candidates for diabetes treatment .

Data Tables

PropertyValue
Molecular FormulaC₁₅H₁₉NO₄
Molecular Weight277.32 g/mol
Melting Point217 °C
Purity>96%
CAS Number34771-04-5
Biological ActivityObservations
AnticancerSignificant cytotoxicity against cancer cell lines
DPP-IV InhibitionPotent inhibition observed in vitro
Neuroactive PropertiesPotential mimicry of dynorphin A

Q & A

Basic Research Question

  • NMR Spectroscopy : Monitor the Cbz group’s benzyl protons (δ 5.1–5.3 ppm in CDCl₃) for deprotection under acidic conditions. Carboxylic acid proton (δ 12–13 ppm) integration in DMSO-d₆ confirms structural integrity .
  • HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water gradients. Retention time shifts or new peaks indicate hydrolysis products (e.g., free amine or cyclohexanecarboxylic acid) .
  • FT-IR : Track disappearance of the Cbz carbonyl stretch (~1690 cm⁻¹) and appearance of amine N–H stretches (~3300 cm⁻¹) .

How can this compound serve as a building block in bivalent ligand design for receptor-targeted drug discovery?

Advanced Research Question
The Cbz group enables modular conjugation:

  • Linker incorporation : React the carboxyl group with diglycolic anhydride to introduce spacer units, followed by coupling to pharmacophores (e.g., opioid receptor ligands) via EDCI/HOBt-mediated amidation .
  • Structural validation : Use SAXS (small-angle X-ray scattering) to confirm ligand-receptor binding geometry, comparing with monovalent controls .
  • Biological assays : Test binding affinity (e.g., IC₅₀ via fluorescence polarization) against target receptors like chemokine CXCR4, optimizing linker length for enhanced avidity .

What computational strategies predict the compound’s interaction with enzymatic active sites?

Advanced Research Question

  • Molecular docking (AutoDock Vina) : Parameterize the carboxyl and Cbz groups as flexible residues, docking into plasminogen’s lysine-binding site (PDB: 4DUR). Validate binding poses with MD simulations (NAMD, 100 ns) to assess stability .
  • DFT calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G* level to compute electrostatic potential surfaces, identifying nucleophilic attack sites on the Cbz group .

How does the compound’s stability vary under photolytic conditions relevant to polymer synthesis?

Advanced Research Question

  • Photodegradation assays : Expose to UV light (365 nm) in THF with ITX (isopropyl thioxanthone) as a photosensitizer. Monitor via LC-MS for Cbz cleavage (m/z 91 for benzyl cation) .
  • Application in photocaged systems : Use the compound as a carboxylate precursor in thioxanthone-based photoinitiators. Measure radical generation efficiency via ESR spectroscopy with TEMPO trapping .

What safety protocols are recommended for handling this compound in research settings?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential dust formation .
  • Storage : Keep at 2–8°C in airtight containers under argon to prevent moisture absorption and oxidation .
  • Spill management : Neutralize with sodium bicarbonate, followed by adsorption with vermiculite. Dispose as hazardous organic waste .

How can contradictory crystallographic data on cyclohexane ring conformations be resolved?

Advanced Research Question

  • Twinning analysis : Use SHELXD to detect merohedral twinning. Refine with HKLF5 format in SHELXL, applying TWIN/BASF commands .
  • Dynamic NMR : Perform variable-temperature ¹³C NMR in DMSO-d₆ to correlate ring-flipping kinetics (ΔG‡) with solid-state conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid
Reactant of Route 2
Reactant of Route 2
trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.